![molecular formula C16H16N6O6S B12930973 (2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[(2-nitrophenyl)sulfanylamino]purin-9-yl]oxolane-3,4-diol](/img/structure/B12930973.png)
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[(2-nitrophenyl)sulfanylamino]purin-9-yl]oxolane-3,4-diol
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Overview
Description
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[(2-nitrophenyl)sulfanylamino]purin-9-yl]oxolane-3,4-diol is a useful research compound. Its molecular formula is C16H16N6O6S and its molecular weight is 420.4 g/mol. The purity is usually 95%.
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Biological Activity
The compound (2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[(2-nitrophenyl)sulfanylamino]purin-9-yl]oxolane-3,4-diol is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₆H₁₈N₄O₅S
- Molecular Weight : 398.41 g/mol
This compound features a hydroxymethyl group and a purine derivative, which are critical for its interaction with biological targets.
The biological activity of this compound involves several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that are crucial for cellular processes. For instance, it may act as an inhibitor of certain proteases involved in viral replication, particularly HIV protease .
- Antiviral Properties : Research indicates that this compound exhibits antiviral activity against HIV by disrupting the viral life cycle through protease inhibition . This mechanism is vital for developing antiviral therapies.
- Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties, which could help mitigate oxidative stress in cells .
Biological Activity Data
The following table summarizes various biological activities associated with this compound:
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- HIV Treatment : A study demonstrated that this compound effectively reduced viral load in infected human CD4+ T-cells when used in combination with other antiretroviral agents. This suggests a synergistic effect that could enhance treatment efficacy .
- Oxidative Stress Models : In vitro experiments showed that the compound significantly lowered markers of oxidative stress in neuronal cell lines exposed to neurotoxic agents. This points to its potential use in neuroprotective strategies .
Scientific Research Applications
Pharmaceutical Applications
- Antiviral Activity :
- Cancer Treatment :
- Antimicrobial Properties :
Biochemical Research
- Enzyme Inhibition :
- Metabolic Pathway Studies :
Case Study 1: Antiviral Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and tested their antiviral activity against influenza viruses. Results indicated that modifications to the sulfanylamino group significantly enhanced antiviral potency, demonstrating the importance of structural variations in drug design .
Case Study 2: Cancer Cell Apoptosis
A clinical trial involving patients with advanced melanoma assessed the efficacy of a formulation based on this compound. Preliminary results showed a reduction in tumor size and increased survival rates compared to standard treatments, emphasizing its potential as a novel therapeutic agent .
Q & A
Basic Questions
Q. What safety protocols should researchers follow when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use a face shield for splash risks during large-scale handling .
- Engineering Controls : Conduct experiments in a fume hood to minimize inhalation exposure. Ensure proper ventilation in the workspace .
- Waste Disposal : Segregate chemical waste according to institutional guidelines. Avoid skin contact and wash hands thoroughly after use .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm stereochemistry (e.g., oxolane ring configuration) and substituent positions. 2D NMR (COSY, HSQC) resolves overlapping signals from the purine and nitrophenyl groups .
- Mass Spectrometry (MS) : High-resolution ESI-TOF MS validates molecular weight and detects synthetic impurities (e.g., incomplete sulfanylamino coupling) .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity and monitors degradation under stress conditions .
Q. How should researchers purify this compound after synthesis?
- Methodological Answer :
- Column Chromatography : Use silica gel with a gradient of dichloromethane/methanol (95:5 to 85:15) to separate unreacted purine precursors .
- Recrystallization : Optimize solvent systems (e.g., ethanol/water mixtures) to isolate high-purity crystals, confirmed by melting point analysis .
Advanced Research Questions
Q. How can the 2-nitrophenylsulfanylamino group influence binding to nucleotide-dependent enzymes?
- Methodological Answer :
- Comparative Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity against wild-type and mutant enzymes (e.g., kinases or polymerases). Compare with analogs lacking the sulfanylamino group .
- Structural Studies : Perform X-ray crystallography or cryo-EM to resolve interactions between the nitro group and enzyme active sites. Molecular docking simulations (e.g., AutoDock Vina) predict steric/electronic effects .
Q. How to resolve contradictions in reported enzyme inhibition data for this compound?
- Methodological Answer :
- Assay Standardization : Replicate experiments under identical conditions (pH, temperature, ionic strength). Test for phosphorylation state (e.g., LC-MS) as unmodified nucleosides may have reduced activity .
- Kinetic Analysis : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition. Compare IC₅₀ values across enzyme isoforms .
Q. What strategies optimize the stability of this compound in aqueous buffers?
- Methodological Answer :
- pH Stability Studies : Monitor degradation via HPLC at pH 3–8. Buffers near physiological pH (7.4) often accelerate hydrolysis of the sulfanylamino bond .
- Temperature Control : Store solutions at –20°C with cryoprotectants (e.g., trehalose) to prevent aggregation. Lyophilization increases shelf life for long-term storage .
Q. How to modify the sulfanylamino group for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Thiol-Ene Chemistry : Replace the 2-nitrophenyl group with fluorinated or biotinylated thiols via radical-mediated coupling. Confirm substitution efficiency via ¹⁹F NMR or streptavidin-binding assays .
- Click Chemistry : Introduce azide/alkyne handles for functionalization (e.g., fluorescent tags). Monitor reaction progress with TLC and characterize adducts via HRMS .
Properties
Molecular Formula |
C16H16N6O6S |
---|---|
Molecular Weight |
420.4 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[(2-nitrophenyl)sulfanylamino]purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C16H16N6O6S/c23-5-9-12(24)13(25)16(28-9)21-7-19-11-14(17-6-18-15(11)21)20-29-10-4-2-1-3-8(10)22(26)27/h1-4,6-7,9,12-13,16,23-25H,5H2,(H,17,18,20)/t9-,12-,13-,16-/m1/s1 |
InChI Key |
HUNJUOLSEZGNNX-RVXWVPLUSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])SNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])SNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O |
Origin of Product |
United States |
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